N,N-diethyl-4-[(phenylsulfonyl)amino]benzenesulfonamide
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Overview
Description
4-Benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features two sulfonamide groups attached to a benzene ring, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide typically involves the sulfonation of diethylbenzene followed by the introduction of sulfonamide groups. One common method includes:
Sulfonation: Diethylbenzene is treated with sulfuric acid to introduce sulfonic acid groups.
Amidation: The sulfonic acid groups are then converted to sulfonamides by reacting with ammonia or amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-Benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. For instance, it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. By binding to the active site of the enzyme, the compound can disrupt its normal function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Known for its antibacterial properties.
N,N-Diethylbenzenesulfonamide: Used in various chemical syntheses.
4-Bromo-N,N-diethylbenzene-1-sulfonamide: Explored for its potential biological activities.
Uniqueness
4-Benzenesulfonamido-N,N-diethylbenzene-1-sulfonamide stands out due to its dual sulfonamide groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H20N2O4S2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-(benzenesulfonamido)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O4S2/c1-3-18(4-2)24(21,22)16-12-10-14(11-13-16)17-23(19,20)15-8-6-5-7-9-15/h5-13,17H,3-4H2,1-2H3 |
InChI Key |
YTNQEJSYLQXYFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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